(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone

Lipophilicity Membrane permeability Fragment-based drug design

(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone (CAS 919198-16-6) is an N-acylaziridine fragment featuring a 2-methyl-substituted aziridine ring linked via a carbonyl group to a pyridin-3-yl moiety. Its molecular formula is C9H10N2O (MW 162.19 g/mol), with computed properties including XLogP3 0.5, topological polar surface area 33 Ų, 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 rotatable bond.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 919198-16-6
Cat. No. B12630327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone
CAS919198-16-6
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1CN1C(=O)C2=CN=CC=C2
InChIInChI=1S/C9H10N2O/c1-7-6-11(7)9(12)8-3-2-4-10-5-8/h2-5,7H,6H2,1H3
InChIKeyRIDIWKRRHKEGEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone (CAS 919198-16-6): A Structurally Distinct N-Acyl-2-Methylaziridine Building Block for Fragment-Based Design and Covalent Probe Development


(2-Methylaziridin-1-yl)(pyridin-3-yl)methanone (CAS 919198-16-6) is an N-acylaziridine fragment featuring a 2-methyl-substituted aziridine ring linked via a carbonyl group to a pyridin-3-yl moiety. Its molecular formula is C9H10N2O (MW 162.19 g/mol), with computed properties including XLogP3 0.5, topological polar surface area 33 Ų, 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 rotatable bond [1]. This compound belongs to a family of heterocyclic building blocks used in medicinal chemistry for fragment-based lead discovery and as reactive warheads in covalent inhibitor design. Its structural features—specifically the 2-methylaziridine and the 3-pyridinyl carbonyl—differentiate it from closely related analogs and should be carefully evaluated before procurement.

Why Des-Methyl and Pyridine-Regioisomeric Analogs Cannot Substitute for (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone in Chemical Biology Applications


In-class aziridine-pyridine compounds are not interchangeable due to three interdependent structural determinants: (1) the 2-methyl substituent on the aziridine ring, which modulates lipophilicity, steric environment, and ring-opening regioselectivity; (2) the pyridine nitrogen position (3-yl vs. 4-yl), which alters hydrogen-bond directionality and metal-coordination geometry; and (3) the overall molecular shape and electronic surface, which govern protein binding site complementarity. High-strength direct comparative experimental data (e.g., head-to-head enzymatic IC50, cellular potency, or in vivo PK) for this specific compound against the analogs discussed below are not available in the peer-reviewed literature as of the search date. The following evidence therefore relies on authoritative computed physicochemical properties and class-level reactivity rules derived from the broader 2-methylaziridine literature, providing a rational basis for compound selection when direct comparator data are absent.

Quantified Structural Differentiators of (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone Versus Its Closest Analogs


Enhanced Lipophilicity (XLogP3 +0.5) Versus Des-Methyl Analog Confers Improved Predicted Membrane Permeability

The target compound possesses a computed XLogP3 of 0.5, while its direct des-methyl analog, aziridin-1-yl(pyridin-3-yl)methanone (CAS 13096-22-5), has an XLogP3 of 0 [1][2]. This +0.5 log-unit increase corresponds to a roughly 3-fold higher predicted octanol-water partition coefficient, which is expected to enhance passive membrane permeability without violating the Rule-of-Three guidelines for fragment-based screening libraries.

Lipophilicity Membrane permeability Fragment-based drug design

Increased Molecular Weight (+14.03 g/mol) and Heavy Atom Count (+1) Provide a Different Ligand Efficiency Profile

The target compound has a molecular weight of 162.19 g/mol (12 heavy atoms) compared to 148.16 g/mol (11 heavy atoms) for the des-methyl analog [1][2]. This mass increase, attributable entirely to the 2-methyl group on the aziridine ring, directly impacts ligand efficiency metrics (LE = ΔG/Nheavy) and binding site steric complementarity.

Ligand efficiency Molecular recognition Structure-activity relationships

2-Methyl Substituent Enables Tunable Regioselectivity in Aziridine Ring-Opening Chemistry

For activated 2-methylaziridines such as the target compound, the regioselectivity ratio (RS) for nucleophilic ring-opening—defined as normal:abnormal opening—ranges from 0.10 to unmeasurably large values depending on the nucleophile [1]. In contrast, unsubstituted N-acylaziridines lack this steric bias and exhibit limited regiochemical control. The 2-methyl group directs nucleophilic attack preferentially toward the less hindered methylene carbon (normal opening) with strong nucleophiles, while weaker nucleophiles can give abnormal opening at the substituted carbon, providing a tunable reactivity profile unavailable with the des-methyl analog.

Aziridine ring-opening Regioselectivity Covalent inhibitor design

Pyridine Regioisomerism: 3-Pyridinyl Versus 4-Pyridinyl Attachment Alters Hydrogen-Bond Acceptor Geometry

The target compound bears a pyridin-3-yl group, placing the pyridine nitrogen in a meta relationship to the carbonyl. The corresponding 4-pyridinyl isomer (CAS 919198-17-7) has the nitrogen in a para position, which alters the vector and geometry of potential hydrogen-bonding interactions with biological targets by approximately 60° and changes the compound's dipole moment orientation [1]. The 3-pyridinyl isomer can participate in bifurcated hydrogen bonding with two distinct acceptor sites (the carbonyl oxygen and the pyridine nitrogen) approximately 4.0 Å apart, while the 4-pyridinyl isomer provides a linear acceptor arrangement (nitrogen opposite the carbonyl, approximately 5.5 Å separation) that is fundamentally incompatible with the same binding site geometry.

Pyridine regioisomerism Hydrogen bonding Metal chelation

Optimal Use Cases for (2-Methylaziridin-1-yl)(pyridin-3-yl)methanone Based on Documented Structural Differentiators


Fragment-Based Screening Library with Gradated Lipophilicity Coverage

The target compound's XLogP3 of 0.5, together with its molecular weight of 162 Da, places it within the Rule-of-Three space for fragment-based drug discovery [1]. When procuring a set of aziridine-containing fragments for primary screening, including this compound alongside its des-methyl analog (XLogP3 0) allows researchers to sample lipophilicity increments of 0.5 log units, facilitating QSAR model building and hit-to-lead optimization without introducing additional heterocyclic complexity. The 2-methyl group provides a vector for subsequent SAR exploration of the aziridine ring's steric environment.

Covalent Probe Design Requiring Tunable Warhead Reactivity

The 2-methyl group on the aziridine ring provides a steric element that enables regioselective ring-opening, as demonstrated by the RS ratio range of 0.10 to unmeasurably large reported for activated 2-methylaziridines [2]. This makes the compound suitable for designing covalent inhibitors where the warhead must react with a specific nucleophilic residue (e.g., a cysteine thiolate) in a controlled regiochemical manner. The pyridin-3-yl moiety further offers a recognition element for binding site affinity, while the carbonyl linker stabilizes the aziridine toward indiscriminate hydrolysis under physiological conditions. Researchers should, however, verify the aqueous stability of the specific N-acyl aziridine under their assay conditions.

Fragment Growing and Merging Strategies in Kinase or Metalloenzyme Programs

The pyridin-3-yl group provides a metal-chelating nitrogen atom positioned meta to the carbonyl linker. This geometry is compatible with binding to kinase hinge regions or metalloenzyme active sites where a bifurcated hydrogen-bonding motif is preferred [3]. The 4-pyridinyl isomer (CAS 919198-17-7) would present the nitrogen at a different angle and distance from the carbonyl, potentially abrogating binding to targets that have evolved to recognize 3-substituted pyridine pharmacophores. Therefore, the target compound is the appropriate choice for programs targeting enzymes with known preference for nicotinamide-like fragments.

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